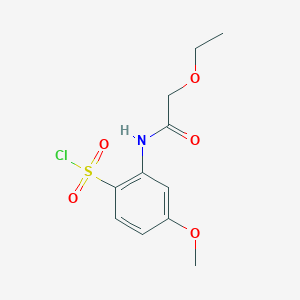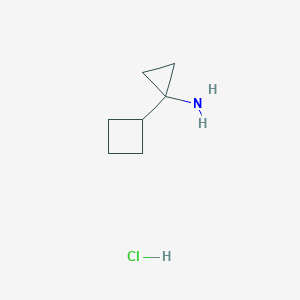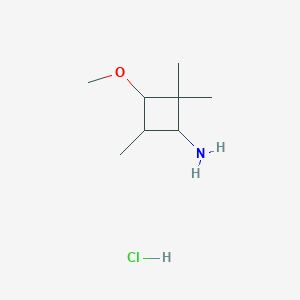![molecular formula C10H11BrCl2N2S B1430062 2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide CAS No. 1351614-17-9](/img/structure/B1430062.png)
2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide
Descripción general
Descripción
“2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide” is a chemical compound with the CAS Number: 1351614-17-9. It has a molecular weight of 342.09 and is solid in its physical form .
Synthesis Analysis
The synthesis of imidazoles, which includes “2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide”, can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis
The IUPAC name for this compound is “2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide”. The InChI code for this compound is “1S/C10H10Cl2N2S.BrH/c11-8-2-1-7 (5-9 (8)12)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2, (H,13,14);1H” and the InChI key is "WVMXIWFUZGEQJF-UHFFFAOYSA-N" .Chemical Reactions Analysis
The chemical reactions involving imidazoles are diverse. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Studies
Imidazole derivatives have been synthesized and characterized for their potential antibacterial properties. For instance, the synthesis of new imidazole derivatives involved various chemical reactions, including hydrolysis and condensation with thiourea, demonstrating their versatility in creating compounds with potential antibacterial activities (Saiful F. M. Ali, 2018).
Novel Ring Systems and Cytotoxicities
Research has focused on creating novel fused heterocyclic ring systems from imidazole derivatives, such as the synthesis of 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, which were characterized by their NMR, IR, and MS data. These compounds exhibit potential for developing new therapeutic agents (A. Klásek, A. Lyčka, I. Mikšík, A. Růžička, 2010).
Carbonylative Multicomponent Synthesis
Imidazole derivatives have been used in palladium-catalyzed carbonylative multicomponent synthesis processes to create functionalized benzimidazothiazoles. This research demonstrates the compounds' reactivity and potential in synthesizing complex molecules for pharmaceutical applications (Lucia Veltri, Giuseppe Grasso, Rosanna Rizzi, Raffaella Mancuso, Bartolo Gabriele, 2016).
Antimicrobial and Antineoplastic Activities
Some imidazole analogs have been investigated for their antimicrobial activity against various pathogens, indicating their potential as antimicrobial agents. Additionally, certain derivatives have shown antineoplastic activities, suggesting their utility in cancer research (R. Dahiya, 2008).
Corrosion Inhibition
Imidazole derivatives, specifically halogen-substituted imidazoline compounds, have been studied as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness highlights the compounds' potential in industrial applications, protecting materials from corrosion (Ke-gui Zhang, Bing Xu, Wenzhong Yang, Xiaoshuang Yin, Y. Liu, Yizhong Chen, 2015).
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2S.BrH/c11-8-2-1-7(5-9(8)12)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMXIWFUZGEQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC(=C(C=C2)Cl)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B1429984.png)
![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1429985.png)
![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1429986.png)




![4-[(3-Methylbutyl)amino]butanoic acid hydrochloride](/img/structure/B1429991.png)



